Physicochemical Differentiation from Unsubstituted 2-Aminobenzothiazole
The 5-hydroxy substitution on 2-Aminobenzo[D]thiazol-5-OL significantly alters its key physicochemical properties compared to the unsubstituted 2-aminobenzothiazole scaffold, which is crucial for predicting its behavior in synthesis, purification, and biological assays . This compound possesses a calculated LogP of 2.1653 and a Polar Surface Area (PSA) of 87.38 Ų [1]. These values reflect a notable increase in polarity and hydrogen-bonding potential compared to the unsubstituted 2-aminobenzothiazole (LogP ≈ 1.3, PSA ≈ 64 Ų), which can impact membrane permeability and solubility [1].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.1653; PSA = 87.38 Ų |
| Comparator Or Baseline | 2-Aminobenzothiazole (CAS 136-95-8) LogP ≈ 1.3; PSA ≈ 64 Ų |
| Quantified Difference | LogP increased by ~0.86 units; PSA increased by ~23 Ų |
| Conditions | Calculated values from chemical database |
Why This Matters
These physicochemical differences are critical for medicinal chemists when selecting a building block, as they directly influence a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile and synthetic tractability.
- [1] Molbase. (n.d.). 2-Aminobenzo[d]thiazol-5-ol. Chemical Properties. View Source
